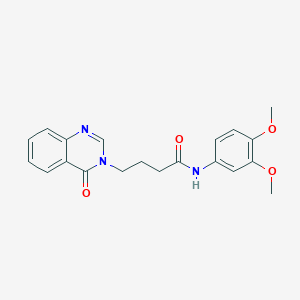

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Description

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of both the dimethoxyphenyl and quinazolinone moieties in its structure suggests potential pharmacological applications.

Properties

Molecular Formula |

C20H21N3O4 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3-yl)butanamide |

InChI |

InChI=1S/C20H21N3O4/c1-26-17-10-9-14(12-18(17)27-2)22-19(24)8-5-11-23-13-21-16-7-4-3-6-15(16)20(23)25/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,22,24) |

InChI Key |

YDQLUPKVYOWBIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common method includes:

Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

Attachment of the Butanamide Chain: The quinazolinone intermediate is then reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the butanamide linkage.

Introduction of the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a dimethoxyphenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone ring or the butanamide chain.

Substitution: Both the dimethoxyphenyl and quinazolinone moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides (e.g., bromides, chlorides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays for its anticancer and antimicrobial activities. It can inhibit the growth of certain cancer cell lines and exhibit bacteriostatic or bactericidal effects against specific pathogens.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-2(4H)-yl)butanamide

- N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-4(4H)-yl)butanamide

- N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-5(4H)-yl)butanamide

Uniqueness

Compared to similar compounds, N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide may exhibit unique biological activities due to the specific positioning of the functional groups. This can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C19H19N3O4 |

| Molecular Weight | 353.37 g/mol |

| CAS Number | 694448-41-4 |

| IUPAC Name | This compound |

The mechanism of action of this compound is primarily linked to its interaction with various cellular pathways involved in cancer proliferation and apoptosis. Research indicates that compounds containing quinazoline structures exhibit significant anticancer properties by inducing apoptosis through several mechanisms:

- Inhibition of NF-kB Signaling : Similar compounds have been shown to inhibit the NF-kB pathway, which is crucial for cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells .

- p53 Activation : The compound may influence the tumor suppressor protein p53, enhancing its activity in damaged cells, thereby promoting cell cycle arrest and apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that quinazoline derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Activity

A study published in 2022 highlighted the effectiveness of quinazoline derivatives against various cancer cell lines. The compound demonstrated significant cytotoxicity against human colon cancer cells (HCT116), with IC50 values indicating potent anti-proliferative effects. The study also reported that treatment with this compound led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Efficacy

Research focusing on the antimicrobial properties of quinazoline derivatives found that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disruption of the bacterial cell membrane integrity and inhibition of DNA synthesis .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High (IC50 in low µM range) | Induction of apoptosis via NF-kB inhibition and p53 activation |

| Antimicrobial | Moderate | Disruption of cell membrane integrity and metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.